molecular formula C8H12N2O B8317536 4-Cyanomethyl piperidine-1-carboxaldehyde

4-Cyanomethyl piperidine-1-carboxaldehyde

Cat. No. B8317536
M. Wt: 152.19 g/mol
InChI Key: GQHSJAYESLKODA-UHFFFAOYSA-N
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Patent
US04605744

Procedure details

A mixture containing 4(cyanomethyl)-1-piperidinecarboxaldehyde (3.5 g, 0.023M) and 1,2-diamino-2-methylpropane mono-p-toluenesulfonate (12.4 g, 0.047M) was heated at 185° C. under nitrogen for 5 hrs. The reaction mixture was dissolved in ethanol (20 ml), basified with sodium ethoxide (0.052M), filtered and stripped to dryness. The residue was distilled at 150° C. to about 185° C., 0.02 mmHg, to give (3.1 g, 63%) 4-[(4,5-dihydro-5,5-dimethyl-1H-imidazol-2-yl)methyl]-piperidine.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
1,2-diamino-2-methylpropane mono-p-toluenesulfonate
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH:4]1[CH2:9][CH2:8][N:7](C=O)[CH2:6][CH2:5]1)#[N:2].C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH2:23][CH2:24][C:25](N)([CH3:27])[CH3:26].[O-]CC.[Na+]>C(O)C>[CH3:26][C:25]1([CH3:27])[NH:2][C:1]([CH2:3][CH:4]2[CH2:5][CH2:6][NH:7][CH2:8][CH2:9]2)=[N:23][CH2:24]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(#N)CC1CCN(CC1)C=O
Name
1,2-diamino-2-methylpropane mono-p-toluenesulfonate
Quantity
12.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.NCC(C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 150° C. to about 185° C.

Outcomes

Product
Name
Type
product
Smiles
CC1(CN=C(N1)CC1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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